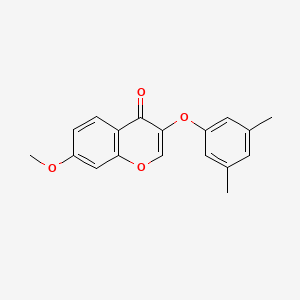
2'-isopropoxybiphenyl-4-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2’-Isopropoxybiphenyl-4-carboxamide is a biphenyl derivative known for its diverse applications in scientific research and industry. This compound features a biphenyl core with an isopropoxy group at the 2’ position and a carboxamide group at the 4 position. Its unique structure imparts significant chemical and biological properties, making it a subject of interest in various fields.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 2’-isopropoxybiphenyl-4-carboxamide typically involves a multi-step process. One common method includes the following steps:
Formation of Biphenyl Core: The biphenyl core can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Introduction of Isopropoxy Group: The isopropoxy group is introduced via an etherification reaction using isopropyl alcohol and a suitable base.
Formation of Carboxamide Group: The carboxamide group is introduced through an amidation reaction, where a carboxylic acid derivative reacts with an amine in the presence of a coupling agent.
Industrial Production Methods: Industrial production of 2’-isopropoxybiphenyl-4-carboxamide may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to enhance yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: 2’-Isopropoxybiphenyl-4-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding carboxylic acids or ketones.
Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the carboxamide group to an amine.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like bromine or chlorinating agents in the presence of a Lewis acid catalyst.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Amines.
Substitution: Halogenated biphenyl derivatives.
Aplicaciones Científicas De Investigación
2’-Isopropoxybiphenyl-4-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of pharmaceuticals.
Mecanismo De Acción
2’-Isopropoxybiphenyl-4-carboxamide can be compared with other biphenyl derivatives:
Biphenyl-4-carboxamide: Lacks the isopropoxy group, which may result in different biological activities.
2’-Methoxybiphenyl-4-carboxamide: Contains a methoxy group instead of an isopropoxy group, potentially altering its chemical reactivity and biological properties.
Uniqueness: The presence of the isopropoxy group in 2’-isopropoxybiphenyl-4-carboxamide imparts unique steric and electronic effects, influencing its reactivity and interaction with biological targets.
Comparación Con Compuestos Similares
- Biphenyl-4-carboxamide
- 2’-Methoxybiphenyl-4-carboxamide
- 2’-Ethoxybiphenyl-4-carboxamide
Propiedades
IUPAC Name |
4-(2-propan-2-yloxyphenyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c1-11(2)19-15-6-4-3-5-14(15)12-7-9-13(10-8-12)16(17)18/h3-11H,1-2H3,(H2,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YMSLSSNLFZCGPO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1C2=CC=C(C=C2)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-[(3,3-Dimethyl-5-oxocyclohexylidene)amino]acetic acid](/img/structure/B5508464.png)
![(8aS)-2-{[3-(4-methylphenyl)isoxazol-5-yl]methyl}hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B5508471.png)
![2-{(E)-[(2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)imino]methyl}benzoic acid](/img/structure/B5508488.png)
![N-[2-(2-oxo-1,3-oxazinan-3-yl)ethyl]-2-phenylimidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5508495.png)

![2-(3-methoxypropyl)-9-(5-propyl-1,3,4-thiadiazol-2-yl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5508499.png)
![(1S*,5R*)-6-{[2-(methylthio)-3-pyridinyl]carbonyl}-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5508501.png)
![N'-[(2-chloro-8-methyl-3-quinolinyl)methylene]-2-(4-morpholinyl)acetohydrazide](/img/structure/B5508513.png)
![cyclohexyl 2-[(2,2,6,6-tetramethyl-4-piperidyl)amino]acetate](/img/structure/B5508520.png)
![3-[2-(dimethylamino)ethyl]-8-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxa-3,8-diazaspiro[4.5]decan-2-one](/img/structure/B5508528.png)
![N-[(2-hydroxy-3-quinolinyl)methyl]-N-isobutylnicotinamide](/img/structure/B5508532.png)
![N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)thieno[3,2-d]pyrimidin-4-amine dihydrochloride](/img/structure/B5508539.png)


